Superior β-Glucuronidase Inhibition: Up to 23-Fold More Potent Than Clinical Standard
Derivatives synthesized from quinoline-3-carbohydrazide demonstrate exceptionally potent β-glucuronidase inhibition, significantly outperforming the standard clinical inhibitor. Twenty-four synthesized N-arylidene analogs exhibited IC50 values ranging from 2.11 ± 0.05 μM to 46.14 ± 0.95 μM, all of which are superior to the standard inhibitor, D-saccharic acid 1,4-lactone, which has an IC50 of 48.4 ± 1.25 μM [1]. The most potent derivative is approximately 23-fold more active than the standard.
| Evidence Dimension | β-Glucuronidase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | N-arylidenequinoline-3-carbohydrazide derivatives: IC50 range = 2.11 ± 0.05 μM to 46.14 ± 0.95 μM |
| Comparator Or Baseline | D-saccharic acid 1,4-lactone (clinical standard): IC50 = 48.4 ± 1.25 μM |
| Quantified Difference | The most potent derivative is ~23-fold more potent (2.11 μM vs. 48.4 μM); the entire library's IC50 range falls below the standard's 48.4 μM value. |
| Conditions | In vitro β-glucuronidase enzyme inhibition assay |
Why This Matters
This data positions quinoline-3-carbohydrazide as a privileged scaffold for developing next-generation β-glucuronidase inhibitors for therapeutic applications, offering a clear potency advantage over existing standards.
- [1] Taha, M., Sultan, S., Nuzar, H. A., Rahim, F., Imran, S., Ismail, N. H., ... & Khan, K. M. (2016). Synthesis and biological evaluation of novel N-arylidenequinoline-3-carbohydrazides as potent β-glucuronidase inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3696-3704. View Source
